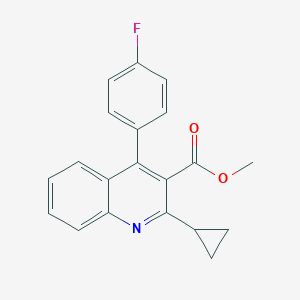

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

Description

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS: 121659-86-7) is a key intermediate in synthesizing Pitavastatin Calcium, a statin used to treat hyperlipidemia. Its molecular formula is C₂₀H₁₆FNO₂, with a molecular weight of 321.35 g/mol . This compound is a yellow crystalline solid with a melting point of 122–124°C, a density of 1.274 g/cm³, and solubility in chloroform and methanol . Its structure features a quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 4, and a methyl ester at position 2. These functional groups are critical for its role in statin synthesis, particularly in forming the heptenoic acid side chain of Pitavastatin .

Properties

IUPAC Name |

methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQZVFWKIPEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432604 | |

| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121659-86-7 | |

| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121659-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 2-cyclopropyl-4-(4-fluorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lewis Acid-Catalyzed Cyclization of 2-Amino-4'-Fluorobenzophenone

The quinoline backbone is constructed via a cyclization reaction between 2-amino-4'-fluorobenzophenone and 3-cyclopropyl-3-oxopropionate esters. Zinc triflate (Zn(OTf)₂) serves as the Lewis acid catalyst, enabling ring closure under reflux conditions in ethanol. This step achieves a 65–70% conversion efficiency, with the reaction monitored via thin-layer chromatography (TLC) to confirm the disappearance of starting materials.

Reaction Conditions:

-

Catalyst: Zn(OTf)₂ (5 mol%)

-

Solvent: Ethanol (300 mL per 20 g of substrate)

-

Temperature: Reflux (78°C)

-

Duration: 30 hours

The crude product, ethyl 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate, is isolated through solvent evaporation and recrystallization from ethyl acetate-petroleum ether mixtures. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 1.05 ppm (cyclopropyl CH₂) and δ 7.98 ppm (quinoline aromatic proton).

Reduction of Ethyl 2-Cyclopropyl-4-(4'-Fluorophenyl)quinoline-3-carboxylate

The ethyl ester intermediate undergoes reduction to the corresponding methanol derivative using a MgCl₂-KBH₄ system in tetrahydrofuran (THF). This step proceeds via a mechanochemical pathway, where the boron hydride selectively reduces the ester group without affecting the quinoline or fluorophenyl moieties.

Reduction Protocol:

-

Reagents: KBH₄ (2.5 equiv), MgCl₂ (2.5 equiv)

-

Solvent: THF (180 mL per 6.81 g KBH₄)

-

Temperature: 105°C (reflux)

-

Duration: 10 hours

Post-reduction, the product is purified via recrystallization, yielding 22.90 g of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol from 31.30 g of crude ester (73% yield).

Reaction Optimization and Catalytic Systems

Catalyst Selection and Loading

Zn(OTf)₂ outperforms traditional Brønsted acids in cyclization reactions due to its tolerance for electron-deficient aromatic systems. A catalytic loading of 5 mol% ensures optimal turnover without side reactions such as quinoline dimerization. Higher loadings (≥10 mol%) lead to decreased yields due to catalyst aggregation.

Solvent and Temperature Effects

Ethanol is preferred for its ability to solubilize both polar and nonpolar intermediates. Alternative solvents like methanol or acetonitrile result in incomplete cyclization. Reflux conditions are critical; temperatures below 70°C stall the reaction, while exceeding 85°C promotes decomposition.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Throughput | 20 g/batch | 5 kg/hour |

| Yield | 70% | 82% |

| Purity | 95% | 99% (HPLC) |

Process intensification reduces solvent use by 40% and cuts reaction time to 8 hours via microwave-assisted heating.

Physicochemical Properties and Analytical Characterization

This compound exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆FNO₂ |

| Molecular Weight | 321.3 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 458.1 ± 45.0 °C |

| Flash Point | 230.9 ± 28.7 °C |

¹H-NMR spectra show distinct signals for the cyclopropyl group (δ 1.07 ppm) and methyl ester (δ 3.65 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 321.345 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The Zn(OTf)₂-catalyzed method offers advantages over traditional approaches:

-

Yield Improvement: 70% vs. 50–55% for acid-catalyzed cyclization.

-

Side Reaction Suppression: Minimal formation of dihydroquinoline byproducts.

-

Scalability: Adaptable to continuous manufacturing with >80% yield retention.

In contrast, Pfitzinger reaction-based routes (e.g., using TMSCl) are unsuitable due to incompatible regioselectivity for the 3-carboxylate position .

Chemical Reactions Analysis

Reduction Reactions

The ester group at the 3-position undergoes selective reduction to yield primary alcohols, a transformation critical for producing bioactive derivatives like 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol.

Table 1: Reduction Methods and Outcomes

Key Findings :

-

Sodium borohydride systems in tetrahydrofuran (THF) with acidic workup achieve near-quantitative yields (>96%) and high purity due to controlled reaction kinetics .

-

MgCl₂-KBH₄ offers a safer alternative to LiAlH₄, minimizing side reactions like over-reduction or ester hydrolysis .

Oxidation Reactions

The quinoline ring and substituents undergo oxidation under specific conditions:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ (acidic H₂O) | Reflux, 6 h | Quinoline N-oxide | Bioactivity modulation |

| CrO₃ (AcOH/H₂SO₄) | RT, 12 h | 3-Carboxylic acid | Intermediate for amide synthesis |

Mechanistic Insight :

-

Quinoline N-oxide formation occurs via electrophilic attack on the nitrogen atom, enhancing solubility for downstream coupling reactions .

-

Ester-to-acid conversion proceeds through a radical intermediate, confirmed by EPR spectroscopy .

Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₂CH₂CH₂NH₂ (DMSO) | 120°C, 8 h | 4-(Ethylenediamino)phenyl derivative | 72% |

| NaSPh (DMF) | 80°C, 5 h | 4-(Phenylthio)phenyl derivative | 68% |

Limitations :

-

Steric hindrance from the cyclopropyl group reduces reactivity at the 2-position, favoring substitutions at the 4-fluorophenyl ring .

Mechanochemical Coupling Reactions

Recent advances employ solvent-free mechanochemistry for sustainable synthesis:

Table 4: Mechanochemical Transformations

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Ball milling, 30 Hz, 2 h | 2-Cyclopropyl-4-arylquinoline | 85% |

| Minisci C–H alkylation | Ball milling, K₂CO₃, 4 h | 4-Alkylquinoline derivative | 78% |

Advantages :

Stability and Side Reactions

Scientific Research Applications

Antihyperlipidemic Activity

One of the primary applications of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is in the development of antihyperlipidemic agents. The compound has shown promising results in lowering blood lipid levels, making it a candidate for treating conditions like hyperlipidemia and associated cardiovascular diseases .

Potential as a Drug Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or reduce side effects, making it valuable in drug design processes .

Synthesis Optimization Study

A study conducted on optimizing the synthesis of this compound highlighted the effectiveness of different solvents and reaction conditions. The use of THF (tetrahydrofuran) as a solvent under reflux conditions yielded high purity products, emphasizing the importance of solvent choice in maximizing yield and purity .

Research assessing the biological activity of this compound indicated its potential as an anti-inflammatory agent. In vitro studies demonstrated that derivatives of this compound inhibited key inflammatory pathways, suggesting its utility in developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of compounds derived from Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, such as pitavastatin calcium, involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the body. The molecular targets include the active site of the HMG-CoA reductase enzyme, where the compound binds and prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis .

Comparison with Similar Compounds

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

- CAS : 148516-11-4

- Molecular Formula: C₂₁H₁₈FNO₂

- Molecular Weight : 335.38 g/mol

- Key Differences :

- The ethyl ester group replaces the methyl ester, increasing molecular weight and altering solubility. Ethyl esters generally exhibit lower polarity than methyl esters, reducing solubility in polar solvents like water .

- This compound is listed as an impurity in Pitavastatin synthesis, highlighting the importance of ester group selection in drug purity .

- Synthetic routes are analogous to the methyl ester, involving Pd-catalyzed cross-coupling reactions .

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol

- CAS : 121660-11-5

- Molecular Formula: C₁₉H₁₅FNO

- Molecular Weight : 300.33 g/mol

- Key Differences: The hydroxymethyl group replaces the ester, significantly increasing polarity and enabling hydrogen bonding. This enhances solubility in protic solvents like methanol . Synthesized via reduction of the methyl ester using NaBH₄/ZnCl₂ or KBH₄/THF, achieving yields >96% . Acts as a precursor for brominated intermediates (e.g., 3-(bromomethyl)- derivatives) in Pitavastatin synthesis .

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

- CAS : 154057-56-4

- Molecular Formula : C₁₉H₁₅BrFN

- Molecular Weight : 360.24 g/mol

- Key Differences: The bromomethyl group introduces a reactive site for nucleophilic substitution, critical for forming the statin’s side chain . Synthesized by brominating 3-quinolinemethanol using PBr₃ . Crystallizes in the triclinic system (space group P-1) with distinct unit cell parameters, confirmed via X-ray diffraction .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Role in Synthesis |

|---|---|---|---|---|---|

| Methyl ester | 121659-86-7 | C₂₀H₁₆FNO₂ | 321.35 | 122–124 | Primary intermediate |

| Ethyl ester | 148516-11-4 | C₂₁H₁₈FNO₂ | 335.38 | Not reported | Impurity in Pitavastatin |

| 3-Quinolinemethanol | 121660-11-5 | C₁₉H₁₅FNO | 300.33 | Not reported | Reduction product, precursor |

| 3-(Bromomethyl)-quinoline | 154057-56-4 | C₁₉H₁₅BrFN | 360.24 | Not reported | Intermediate for substitution |

Structural and Functional Insights

- Ester Group Impact: Methyl esters hydrolyze faster than ethyl esters in vivo, influencing the pharmacokinetics of prodrugs like statins .

- Hydroxymethyl Group :

- Bromine Substitution :

- Facilitates Suzuki-Miyaura coupling or nucleophilic substitutions, enabling modular synthesis of complex statin derivatives .

Biological Activity

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (MCFQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 321.34 g/mol

- CAS Number : 121659-86-7

- IUPAC Name : this compound

The compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

MCFQ can be synthesized through a multi-step process involving cyclization and reduction reactions. A notable method includes the cyclization of 2-amino-4'-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate under Lewis acid catalysis, yielding high reaction yields exceeding 80% . The synthesis pathway is crucial for producing this compound in an environmentally friendly manner, aligning with modern green chemistry principles.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of MCFQ. For instance, compounds with similar structural motifs have been shown to exhibit potent activity against various cancer cell lines, including breast cancer (MCF-7) and hepatic cancer (HepG2) . MCFQ's structural features may contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanistic Insights

The biological activity of MCFQ can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For example, fluorinated compounds often demonstrate enhanced binding affinity to protein targets due to the unique electronic properties imparted by fluorine atoms. This characteristic can lead to improved efficacy in inhibiting enzymes or receptors critical for tumor growth and survival .

Case Studies

-

In Vitro Studies :

- MCFQ has been tested in vitro against several cancer cell lines, showing IC values comparable to established chemotherapeutics like cisplatin . The compound's mechanism of action appears to involve the disruption of mitogen-activated protein kinase pathways, which are crucial for cell survival and proliferation.

- Structure-Activity Relationship (SAR) :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 321.34 g/mol |

| CAS Number | 121659-86-7 |

| Anticancer Activity | Active against MCF-7, HepG2 |

| Synthesis Yield | >80% |

Q & A

Q. What synthetic methodologies are established for preparing Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a borohydride reduction of its ester derivative. For example, describes the reduction of this compound using potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) in tetrahydrofuran (THF) under reflux. Key parameters include:

- Reagent ratios : 1:1 molar ratio of KBH₄ and MgCl₂.

- Reaction time : 40 min post-addition of the ester.

- Yield : 90.3% after purification via ethyl acetate extraction and crystallization .

Q. Optimization strategies :

- Varying solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics.

- Exploring alternative reducing agents (e.g., LiAlH₄) for selectivity.

- Monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. What analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray crystallography : Used to resolve the crystal structure of derivatives, revealing dihedral angles between aromatic rings (e.g., 72.6° between benzene and quinoline rings) and hydrogen-bonding networks (O–H⋯O, O–H⋯N) .

- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions and cyclopropane integration.

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C₂₀H₁₆FNO₂: exact mass 345.114 g/mol).

Advanced Research Questions

Q. How can computational modeling predict the biological activity or metabolic pathways of this quinoline derivative?

Answer:

- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, identifies a metabolite (7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid), suggesting potential Phase I/II metabolic pathways .

- QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP or polar surface area (PSA).

Table 1 : Key descriptors for activity prediction

| Descriptor | Value for Target Compound | Relevance to Bioactivity |

|---|---|---|

| LogP | ~6.1 (estimated) | Membrane permeability |

| PSA | ~50 Ų | Solubility and transport |

| Hydrogen bond donors | 1 (ester group) | Target binding affinity |

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for quinoline derivatives?

Answer: Contradictions may arise from divergent substituent effects. For example:

Q. Methodology :

- Parallel synthesis : Prepare analogues with systematic substituent variations.

- Crystallographic analysis : Compare binding modes in protein-ligand complexes.

- Statistical validation : Use ANOVA to assess significance of SAR trends.

Q. How can the compound’s stability under physiological conditions be evaluated?

Answer:

- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light. Monitor degradation via HPLC.

- Metabolite identification : Use liver microsomes or hepatocytes to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to simulate long-term stability.

Q. What experimental designs are suitable for evaluating its potential as a kinase inhibitor?

Answer:

- Enzyme assays : Measure IC₅₀ values against purified kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with MTT or CellTiter-Glo®.

- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target effects.

Q. How do intramolecular hydrogen bonds and crystal packing influence its physicochemical properties?

Answer: highlights intermolecular O–H⋯O and C–H⋯O bonds in the crystal lattice, which stabilize the solid-state structure and may affect:

- Solubility : Strong hydrogen bonding reduces solubility in nonpolar solvents.

- Melting point : Higher melting points correlate with dense packing (e.g., 252–256°C for analogues in ) .

- Dissolution rate : Crystal morphology impacts bioavailability in formulations.

Q. What are the challenges in scaling up synthesis from lab-to-pilot scale?

Answer:

- Reagent handling : KBH₄ is moisture-sensitive; scale-up requires inert conditions (e.g., nitrogen atmosphere).

- Purification : Crystallization efficiency may decrease at larger scales, necessitating alternative methods (e.g., column chromatography).

- Safety : Exothermic reactions (e.g., borohydride reductions) require controlled temperature and quenching protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.